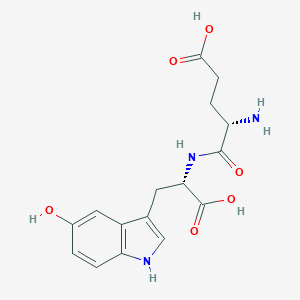![molecular formula C21H19Cl2N3O2S B235627 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as ACBC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzothiophene derivatives and has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
ACBC has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, ACBC has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as a chemosensitizer, which can enhance the efficacy of chemotherapy drugs. In Alzheimer's disease research, ACBC has been shown to inhibit the formation of amyloid beta peptides, which are responsible for the neurodegenerative effects of the disease. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied using ACBC due to its anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of ACBC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. ACBC has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, ACBC has been shown to modulate the activity of various receptors such as serotonin and dopamine receptors.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In cancer research, ACBC has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. In Alzheimer's disease research, ACBC has been shown to reduce the levels of amyloid beta peptides and inhibit the formation of neurofibrillary tangles. In inflammatory disorders, ACBC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
ACBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, ACBC has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, the exact mechanism of action of ACBC is not fully understood, which can make it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the study of ACBC. One potential direction is to further investigate its potential as an anticancer agent and chemosensitizer. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the anti-inflammatory properties of ACBC can be further explored for the treatment of inflammatory disorders. Further studies can also be conducted to understand the exact mechanism of action of ACBC and to design experiments that target specific pathways. Overall, the study of ACBC has significant potential for the development of new therapeutics for various diseases.
Synthesemethoden
ACBC can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-acetylpiperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then chlorinated using thionyl chloride to obtain the final product, ACBC.
Eigenschaften
Molekularformel |
C21H19Cl2N3O2S |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O2S/c1-13(27)25-9-11-26(12-10-25)19-15(22)6-4-7-16(19)24-21(28)20-18(23)14-5-2-3-8-17(14)29-20/h2-8H,9-12H2,1H3,(H,24,28) |
InChI-Schlüssel |
XSXWAHLJSNSJMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)
